2-Cyclohexyl-1,3,6,2-dioxazaborocane
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Overview
Description
2-Cyclohexyl-1,3,6,2-dioxazaborocane is a heterocyclic compound with the molecular formula C₁₀H₂₀BNO₂ and a molecular weight of 197.08 g/mol . It is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,3,6,2-dioxazaborocane typically involves the reaction of cyclohexylboronic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a solvent such as toluene, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents under controlled temperatures.
Major Products Formed:
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of halogenated boron compounds.
Scientific Research Applications
2-Cyclohexyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,3,6,2-dioxazaborocane involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, leading to the formation of stable boron-ligand complexes. These complexes can interact with molecular targets and pathways, influencing various biological processes .
Comparison with Similar Compounds
- Cyclohexylboronic Acid Diethanolamine Ester
- 4H-1,3,6,2-Dioxazaborocine, 2-cyclohexyltetrahydro
Comparison: 2-Cyclohexyl-1,3,6,2-dioxazaborocane is unique due to its specific ring structure and the presence of a boron atom. Compared to similar compounds, it exhibits distinct chemical reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
2-cyclohexyl-1,3,6,2-dioxazaborocane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO2/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h10,12H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXJJCKWJZWQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552625 |
Source
|
Record name | 2-Cyclohexyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122035-40-9 |
Source
|
Record name | 2-Cyclohexyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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